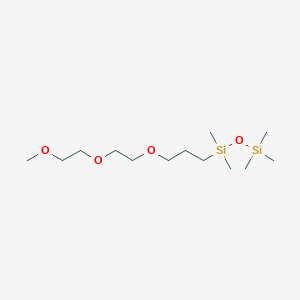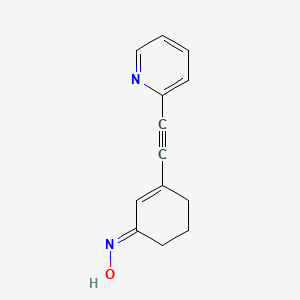![molecular formula C20H25N5O B12273284 2-tert-butyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12273284.png)
2-tert-butyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-terc-butil-1-[1-(1,3-dimetil-1H-pirazol-5-carbonil)azetidin-3-il]-1H-1,3-benzodiazol es un compuesto orgánico complejo que presenta un núcleo de benzodiazol, una porción de pirazol y un anillo de azetidina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-terc-butil-1-[1-(1,3-dimetil-1H-pirazol-5-carbonil)azetidin-3-il]-1H-1,3-benzodiazol típicamente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del núcleo de benzodiazol, seguido de la introducción de las porciones de pirazol y azetidina. Los pasos clave incluyen:
Formación del Núcleo de Benzodiazol: Esto se puede lograr mediante la ciclización de o-fenilendiamina con ácidos carboxílicos o sus derivados en condiciones ácidas.
Introducción de la Porción de Pirazol: El anillo de pirazol se puede sintetizar mediante la condensación de hidrazinas con 1,3-dicetonas o sus equivalentes.
Formación del Anillo de Azetidina: El anillo de azetidina generalmente se introduce mediante reacciones de ciclización que involucran precursores apropiados, como β-aminoalcoholes.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucre la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-terc-butil-1-[1-(1,3-dimetil-1H-pirazol-5-carbonil)azetidin-3-il]-1H-1,3-benzodiazol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr mediante hidrogenación o hidruros metálicos como el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales presentes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Gas hidrógeno con un catalizador de paladio o hidruro de litio y aluminio en éter anhidro.
Sustitución: Agentes halogenantes como el cloruro de tionilo para la sustitución electrófila o nucleófilos como aminas para la sustitución nucleófila.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química Medicinal: La estructura única del compuesto lo convierte en un candidato para el desarrollo de fármacos, particularmente como inhibidor de enzimas o receptores específicos.
Ciencia de los Materiales: Sus propiedades estructurales pueden ser útiles en el desarrollo de nuevos materiales con características electrónicas u ópticas específicas.
Estudios Biológicos: El compuesto se puede utilizar para estudiar las interacciones entre pequeñas moléculas y macromoléculas biológicas.
Mecanismo De Acción
El mecanismo de acción de 2-terc-butil-1-[1-(1,3-dimetil-1H-pirazol-5-carbonil)azetidin-3-il]-1H-1,3-benzodiazol involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos uniéndose a sus sitios activos o sitios alostéricos, modulando así su actividad. Las vías exactas involucradas dependen del contexto biológico específico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
2-terc-butil-1H-benzodiazol: Carece de las porciones de pirazol y azetidina, lo que lo hace menos complejo.
1-(1,3-dimetil-1H-pirazol-5-carbonil)azetidina: Carece del núcleo de benzodiazol.
2-terc-butil-1-[1-(1H-pirazol-5-carbonil)azetidin-3-il]-1H-1,3-benzodiazol: Similar, pero sin la sustitución dimetil en el anillo de pirazol.
Singularidad
La singularidad de 2-terc-butil-1-[1-(1,3-dimetil-1H-pirazol-5-carbonil)azetidin-3-il]-1H-1,3-benzodiazol radica en su combinación de características estructurales, que confieren propiedades químicas y biológicas específicas
Propiedades
Fórmula molecular |
C20H25N5O |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C20H25N5O/c1-13-10-17(23(5)22-13)18(26)24-11-14(12-24)25-16-9-7-6-8-15(16)21-19(25)20(2,3)4/h6-10,14H,11-12H2,1-5H3 |
Clave InChI |
BNXBABLHJRVZQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12273206.png)
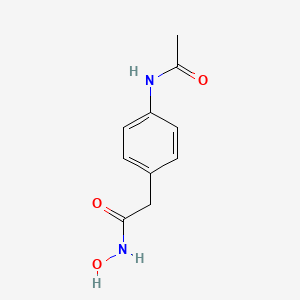
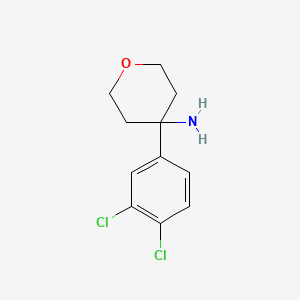
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B12273230.png)
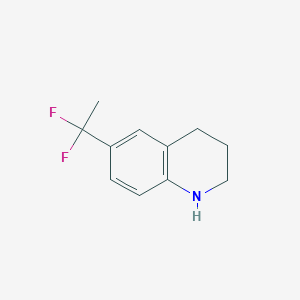
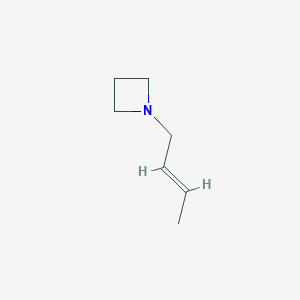
![N,N,6-trimethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12273236.png)
![1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one](/img/structure/B12273242.png)
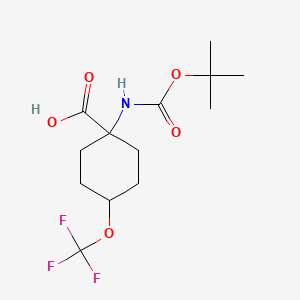

![4-(5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12273256.png)
